methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring:
- Two thiophene rings: One as part of the carboxylate backbone (thiophene-2-carboxylate) and another substituted at the 3-position (thiophen-3-yl).
- Sulfamoyl bridge: Connects the thiophene-2-carboxylate moiety to a hydroxyethoxy-substituted ethyl group.
- Hydrophilic groups: The 2-hydroxyethoxy side chain enhances solubility in polar solvents.
- Methyl ester: A common functional group in pharmaceuticals and agrochemicals, influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S3/c1-20-14(17)13-12(3-7-23-13)24(18,19)15-8-11(21-5-4-16)10-2-6-22-9-10/h2-3,6-7,9,11,15-16H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVCRJGGDTAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features:
- A thiophene ring, which is known for its electron-rich properties.
- A sulfamoyl group that may contribute to its pharmacological activity.
- Hydroxyethoxy and carboxylate functionalities that can enhance solubility and bioavailability.
Research indicates that compounds similar to methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often inhibit enzymes such as carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can lead to various physiological effects including anti-inflammatory and anti-cancer activities.
- Modulation of Signaling Pathways : The presence of a thiophene moiety can influence signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell growth by inducing apoptosis in cancer cells, likely through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast) 15 HT-29 (Colon) 20 A549 (Lung) 25 - Animal Studies : In vivo studies on murine models indicated that administration of the compound led to reduced tumor size and improved survival rates in cancer-bearing mice.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique biological activity of this compound.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | 18 | Enzyme inhibition |
| N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide | 22 | Antimicrobial activity |
| Methyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene]} | 30 | Apoptosis induction |
Comparison with Similar Compounds
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Structural Similarities :
- Thiophene core : Both compounds incorporate a substituted thiophene ring.
- Ester groups : Methyl (target) vs. ethyl (6o) esters at the carboxylate position.
Key Differences :
- Backbone complexity: The target compound has a sulfamoyl-linked ethyl chain with a hydroxyethoxy group, while 6o features a tetrahydrobenzo[b]thiophene system fused to an amino-oxoethyl group.
- Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to 6o’s hydrophobic tetrahydrobenzene ring.
Implications : The sulfamoyl bridge in the target compound may confer hydrogen-bonding capabilities, enhancing interactions with biological targets compared to 6o’s amine linkage.
Methyl Thieno[2,3-b]thiophene-2-carboxylate
Structural Similarities :
- Thiophene rings : Both compounds contain thiophene-derived frameworks.
- Methyl ester : Shared functional group.
Key Differences :
- Ring system: The target compound has two discrete thiophene rings, while methyl thieno[2,3-b]thiophene-2-carboxylate features a fused bicyclic system.
- Substituents : The target compound’s sulfamoyl and hydroxyethoxy groups are absent in the fused analog.
Implications :
- Applications : Fused thiophenes are common in materials science (e.g., organic semiconductors), while the target compound’s sulfamoyl group aligns with medicinal chemistry applications.
Metsulfuron-Methyl (Agrochemical Sulfonylurea)
Structural Similarities :
- Sulfonamide/sulfamoyl group : Both compounds contain sulfur-nitrogen linkages.
- Methyl ester : Critical for agrochemical activity and metabolic degradation.
Key Differences :
- Core structure : Metsulfuron-methyl has a triazine ring, whereas the target compound uses thiophene rings.
- Function : Metsulfuron-methyl is a herbicide targeting acetolactate synthase (ALS), while the target compound’s bioactivity is unspecified but could involve enzyme inhibition or receptor modulation .
Implications :
- Selectivity : The thiophene rings in the target compound may reduce cross-reactivity with ALS, suggesting divergent applications compared to sulfonylurea herbicides.
Quinazolinone-Thiophene Hybrid (2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate)
Structural Similarities :
- Thiophene-2-carboxylate : Shared backbone.
- Ester functionality: Methyl vs. quinazolinone-linked ester.
Key Differences :
- Hybrid system: The quinazolinone-thiophene hybrid integrates a nitrogen-rich heterocycle, absent in the target compound.
- Substituents: The target compound’s hydroxyethoxy and sulfamoyl groups contrast with the quinazolinone’s methylphenyl and oxo groups.
Implications :
- Bioactivity: Quinazolinones are associated with anticancer and antimicrobial activity, while the target compound’s sulfamoyl group may target sulfonamide-sensitive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
